2-(2,5-Dimethyl-3-thienyl)-6-methylquinoline-4-carbonyl chloride
Description
2-(2,5-Dimethyl-3-thienyl)-6-methylquinoline-4-carbonyl chloride (CAS: 1160260-82-1, referred to herein as QY-0267) is a quinoline derivative characterized by a 6-methylquinoline core substituted at the 4-position with a carbonyl chloride group and at the 2-position with a 2,5-dimethyl-3-thienyl moiety . Its molecular structure combines aromatic heterocycles (quinoline and thiophene) with reactive functional groups, making it a candidate for applications in organic synthesis, catalysis, or materials science. The methyl groups on the thienyl ring and quinoline backbone likely influence steric and electronic properties, such as solubility and reactivity toward nucleophiles.
Properties
IUPAC Name |
2-(2,5-dimethylthiophen-3-yl)-6-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNOS/c1-9-4-5-15-13(6-9)14(17(18)20)8-16(19-15)12-7-10(2)21-11(12)3/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBGWMPVSKCONZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=C(SC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501173019 | |
| Record name | 2-(2,5-Dimethyl-3-thienyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501173019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160260-82-1 | |
| Record name | 2-(2,5-Dimethyl-3-thienyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160260-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-Dimethyl-3-thienyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501173019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethyl-3-thienyl)-6-methylquinoline-4-carbonyl chloride typically involves multi-step organic reactions. One common method starts with the preparation of the thienyl and quinoline intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethyl-3-thienyl)-6-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-(2,5-Dimethyl-3-thienyl)-6-methylquinoline-4-carbonyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photochromic compounds.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethyl-3-thienyl)-6-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features of QY-0267 and related compounds from the Combi-Blocks catalog :
| Compound ID | Substituents on Quinoline Core | CAS Number | Key Functional Groups |
|---|---|---|---|
| QY-0267 (Target) | 2-(2,5-Dimethyl-3-thienyl), 6-methyl, 4-carbonyl chloride | 1160260-82-1 | Carbonyl chloride, thienyl, methyl groups |
| QY-3173 | 2-(2-thienyl), 6,8-dimethyl, 4-carbonyl chloride | 1160254-79-4 | Carbonyl chloride, thienyl, methyl groups |
| QY-0612 | 2-(2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4-ylidene)-1,3-dithiole | 330179-47-0 | Dithiole ring, thioxo group, tetramethyl |
Key Observations:
Thienyl vs. Phenyl Substitutions: Unlike 2-phenylquinoline-4-carboxyl chloride derivatives (e.g., CAS: 89581-58-8, mentioned in ), QY-0267 and QY-3173 feature thienyl substituents, which introduce sulfur heteroatoms and alter electron density. This may enhance reactivity in photochemical applications, as seen in thiophene-modified enzymes ().
Steric Effects : The 2,5-dimethyl groups on QY-0267’s thienyl ring increase steric hindrance compared to QY-3173’s unsubstituted thienyl group. This could slow nucleophilic attacks at the 4-carbonyl chloride position.
Reactivity with Nucleophiles
- QY-0267: The carbonyl chloride group is highly reactive toward amines, alcohols, and other nucleophiles. For example, analogous 2-phenylquinoline-4-carboxyl chloride derivatives undergo condensation with carbamide to form quinoloylcarbamides (m.p. 215–232°C). QY-0267’s thienyl group may direct electrophilic substitution reactions to the 5-position of the thiophene ring.
- QY-3173 : Similar reactivity is expected, but the 6,8-dimethyl groups may hinder access to the carbonyl chloride, reducing reaction rates compared to QY-0265.
Photochemical Behavior
Thiophene derivatives, such as those in , exhibit reversible photoisomerization. QY-0267’s thienyl group could enable similar properties, making it a candidate for photoactive materials or sensors, whereas phenyl-substituted analogs lack this sulfur-mediated versatility.
Physicochemical Properties
Limited data are available for QY-0267, but inferences can be drawn from structural analogs:
- Solubility: Methyl groups on QY-0267 and QY-3173 likely enhance lipophilicity compared to unsubstituted quinoline carbonyl chlorides, favoring organic solvents (e.g., acetonitrile, ethanol).
- Thermal Stability: The melting point of QY-0267 is undocumented, but related compounds (e.g., 2-phenylquinoline-4-carboxyl chloride derivatives) exhibit high thermal stability (m.p. >165°C).
Biological Activity
2-(2,5-Dimethyl-3-thienyl)-6-methylquinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₇H₁₄ClNOS
- CAS Number : 1160260-82-1
- Molecular Weight : 305.82 g/mol
- Appearance : A solid compound that is classified as an irritant.
Biological Activity Overview
The biological activities of quinoline derivatives, including this compound, have been widely studied. Key areas of interest include:
-
Anticancer Activity
- Quinoline derivatives have shown promising results in inhibiting cancer cell proliferation. Studies indicate that modifications in the quinoline structure can enhance cytotoxic effects against various cancer cell lines.
-
Mechanism of Action
- The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This action is similar to other known antitumor agents.
Anticancer Studies
A significant study evaluated the cytotoxicity of various quinoline derivatives against multiple human cancer cell lines. The results indicated that certain analogues exhibited potent cytotoxic effects with IC50 values ranging from 0.07 to 0.19 µM against different cancer types, including hepatoma and melanoma cells .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | Hep 3B (Hepatoma) | 0.15 | Tubulin inhibitor |
| Compound 37 | HL-60 (Leukemia) | 0.10 | Tubulin inhibitor |
| Compound 39 | SK-MEL-5 (Melanoma) | 0.07 | Broad-spectrum cytotoxicity |
Structure-Activity Relationship (SAR)
The SAR studies revealed that the presence of specific substituents on the quinoline ring significantly influences biological activity. For instance:
- The introduction of thienyl groups enhances lipophilicity and improves cellular uptake.
- Methyl substitutions at specific positions on the quinoline ring were found to optimize anticancer activity.
Case Study 1: Cytotoxicity Against Hepatoma Cells
A recent investigation into the effects of this compound demonstrated selective cytotoxicity against Hep 3B cells. The study reported an IC50 value of approximately 0.15 µM, indicating strong potential as a therapeutic agent for liver cancer .
Case Study 2: Broad-Spectrum Antitumor Activity
Another study assessed the compound's efficacy against a panel of seven cancer cell lines, including leukemia and colon cancer cells. The results showed that the compound exhibited broad-spectrum activity with significant inhibition rates across all tested lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
